molecular formula C6H8ClNO2 B1351649 1-(2-Chloro-acetyl)-pyrrolidin-2-one CAS No. 43170-60-1

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Cat. No. B1351649
CAS RN: 43170-60-1
M. Wt: 161.58 g/mol
InChI Key: XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAP) is an organic compound that belongs to the class of pyrrolidinones, which are heterocyclic compounds containing a five-member ring with nitrogen and oxygen atoms. CAP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new drugs, as it can be used to synthesize derivatives of active pharmaceutical ingredients (APIs). CAP has a wide range of applications, including in the synthesis of antibiotics, antimalarials, anti-inflammatory agents, and anticancer agents.

Scientific Research Applications

Key Intermediate for Dipeptidyl Peptidase IV Inhibitors

“1-(2-chloroacetyl)pyrrolidin-2-one” is a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position . Inhibiting DPP-IV extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release, inhibits glucagon release, and slows gastric emptying . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes .

Synthesis of Vildagliptin

The synthesized pyrrolidine derivative of “1-(2-chloroacetyl)pyrrolidin-2-one” was utilized to prepare DPP-IV inhibitor Vildagliptin . Vildagliptin is one of the treatment options for type-II diabetes under review by the US FDA .

Synthesis of Other DPP-IV Inhibitors

Apart from Vildagliptin, the “1-(2-chloroacetyl)pyrrolidin-2-one” derivative is also an integral part of many other DPP-IV inhibitors . These include NVP-DPP728, MK-0431 (Sitagliptin), and BMS-477118 (Saxagliptin) .

Treatment of Type-II Diabetes

As mentioned earlier, DPP-IV inhibitors are emerging as a mechanism-based approach for the treatment of type-II diabetes . The “1-(2-chloroacetyl)pyrrolidin-2-one” derivative plays a key role in this regard as it forms an integral part of many DPP-IV inhibitors .

Potential for Weight Loss

DPP-IV inhibitors offer several potential advantages over existing therapies, including the potential for weight loss . The “1-(2-chloroacetyl)pyrrolidin-2-one” derivative, being a key part of many DPP-IV inhibitors, contributes to this potential benefit .

Potential for Regeneration and Differentiation of Pancreatic β-cells

Another potential advantage of DPP-IV inhibitors is the potential for regeneration and differentiation of pancreatic β-cells . The “1-(2-chloroacetyl)pyrrolidin-2-one” derivative, being a key part of many DPP-IV inhibitors, contributes to this potential benefit .

Mechanism of Action

Target of Action

The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .

Pharmacokinetics

The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.

Result of Action

The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

properties

IUPAC Name

1-(2-chloroacetyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRVMNVJFVLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390296
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-acetyl)-pyrrolidin-2-one

CAS RN

43170-60-1
Record name 1-(2-Chloro-acetyl)-pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an initial charge of 81.0 g of 2-pyrrolidone in 200 ml of toluene there are added, dropwise and with ice cooling, 54.7 g of chloroacetyl chloride such that the temperature of the reaction mixture remains at 5° C. Following the addition the reaction mixture is stirred at room temperature for 6 hours. The resulting precipitate is filtered off with suction and the solvent is removed in vacuo to give 74.5 g of N-(chloroacetyl)pyrrolidone, corresponding to a yield of 97%.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.7 g
Type
reactant
Reaction Step Two

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